molecular formula C10H4Cl3NO B15350323 2,5,7-Trichloro-quinoline-3-carbaldehyde

2,5,7-Trichloro-quinoline-3-carbaldehyde

Cat. No.: B15350323
M. Wt: 260.5 g/mol
InChI Key: YDECHGTYZOEIDA-UHFFFAOYSA-N
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Description

2,5,7-Trichloro-quinoline-3-carbaldehyde is a halogenated quinoline derivative characterized by three chlorine substituents at positions 2, 5, and 7 of the quinoline ring, along with a formyl group at position 2. This compound is synthesized via Vilsmeier-Haack formylation and chlorination reactions, as described in modified protocols by Meth-Cohn et al. . Its structural features make it a valuable intermediate in medicinal chemistry, particularly for developing antimicrobial and anticancer agents. The electron-withdrawing chlorine substituents enhance its reactivity in nucleophilic substitution reactions, enabling diverse functionalizations .

Properties

Molecular Formula

C10H4Cl3NO

Molecular Weight

260.5 g/mol

IUPAC Name

2,5,7-trichloroquinoline-3-carbaldehyde

InChI

InChI=1S/C10H4Cl3NO/c11-6-2-8(12)7-1-5(4-15)10(13)14-9(7)3-6/h1-4H

InChI Key

YDECHGTYZOEIDA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1N=C(C(=C2)C=O)Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

Substrate Design and Regiochemical Considerations

Acetanilides substituted with chlorine at meta and para positions relative to the acetamide group yield quinoline rings with chlorine at positions 5 and 7. For example, 3,5-dichloroacetanilide cyclizes under Vilsmeier conditions to form 2,5,7-trichloro-quinoline-3-carbaldehyde. The reaction proceeds via formation of a chloroiminium intermediate, followed by electrophilic aromatic substitution and hydrolysis (Scheme 1).

Scheme 1
$$ \text{3,5-Dichloroacetanilide} + \text{Vilsmeier reagent (DMF/POCl}_3\text{)} \rightarrow \text{2,5,7-Trichloro-quinoline-3-carbaldehyde} $$

Key parameters include:

  • Temperature : Reflux at 80–90°C for 4–10 hours.
  • Solvent : Dichloromethane or solvent-free conditions.
  • Yield : 60–80% for analogous compounds.

Limitations and Side Reactions

Competing pathways may lead to over-chlorination or incomplete formylation. For instance, electron-withdrawing groups on the acetanilide precursor can deactivate the ring, necessitating extended reaction times. Additionally, steric hindrance from adjacent chlorines may reduce cyclization efficiency, as observed in 2,6-dichloro derivatives.

Modified Vilsmeier Reagents for Enhanced Chlorination

Recent advances employ trichloroisocyanuric acid (TCCA) as a chlorinating agent alongside DMF, forming TCCA/DMA adducts that enhance reactivity and selectivity.

TCCA/DMA-Mediated Synthesis

TCCA (C₃Cl₃N₃O₃) reacts with DMF to generate a reactive chloroiminium species, enabling simultaneous cyclization and chlorination. This method is particularly effective for introducing chlorine at position 2 while preserving the aldehyde functionality.

Procedure :

  • 3,5-Dichloroacetanilide (9.8 mmol) is treated with TCCA/DMA in dichloromethane.
  • Reflux for 85 minutes yields 2,5,7-trichloro-quinoline-3-carbaldehyde in 65% yield.

Advantages :

  • Reduced reaction time (≤2 hours vs. 4–10 hours for classical Vilsmeier).
  • Higher regioselectivity due to controlled chlorine release.

Alternative Synthetic Routes

Oxidation of 3-Hydroxymethyl Precursors

2,5,7-Trichloro-quinoline-3-methanol can be oxidized to the corresponding aldehyde using pyridinium chlorochromate (PCC) or MnO₂. However, this method is less efficient (yields ≤35%) due to over-oxidation to carboxylic acids.

Multi-Component Reactions

Ugi-type reactions involving 2-chloro-quinoline-3-carbaldehyde, amines, and isocyanides have been explored but show limited applicability for multi-chlorinated derivatives.

Data Tables

Table 1. Comparison of Synthesis Methods

Method Reagents Temperature (°C) Time (h) Yield (%) Purity (%)
Classical Vilsmeier DMF/POCl₃ 80–90 4–10 60–80 95–99
TCCA/DMA TCCA/DMA 60 1.5 65 99.8
Post-Synthesis Cl₂ Cl₂, AlCl₃ 60 3 44–50 98
Oxidation PCC, CH₂Cl₂ 25 12 35 90

Table 2. Spectroscopic Data for 2,5,7-Trichloro-quinoline-3-carbaldehyde

Technique Data
¹H NMR (CDCl₃) δ 10.35 (s, 1H, CHO), 8.53 (s, 1H, H-4), 7.94 (d, 1H, H-6).
¹³C NMR δ 189.4 (CHO), 155.9 (C-3), 143.6 (C-5), 137.5 (C-7).
IR (KBr) 1693 cm⁻¹ (C=O), 1628 cm⁻¹ (C=C), 1379 cm⁻¹ (C-Cl).

Chemical Reactions Analysis

Types of Reactions: 2,5,7-Trichloro-quinoline-3-carbaldehyde can undergo various chemical reactions, including:

  • Oxidation: The aldehyde group can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).

  • Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

  • Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: KMnO4, H2CrO4, aqueous conditions.

  • Reduction: LiAlH4, ether solvent.

  • Substitution: Various nucleophiles (e.g., amines, alcohols) in polar aprotic solvents.

Major Products Formed:

  • Carboxylic acids from oxidation.

  • Alcohols from reduction.

  • Substituted quinolines from nucleophilic substitution.

Scientific Research Applications

  • Chemistry: As a building block for the synthesis of more complex organic molecules.

  • Biology: Studying its interaction with biological macromolecules and potential use as a probe.

  • Medicine: Investigating its pharmacological properties and potential therapeutic uses.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2,5,7-trichloro-quinoline-3-carbaldehyde exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The molecular pathways involved would be specific to the biological system under study.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Differences

The chlorine substitution pattern critically influences the physicochemical and biological properties of quinoline-3-carbaldehydes. Key comparisons include:

Compound Name Substituent Positions Molecular Weight (g/mol) LogP<sup>*</sup> Antibacterial Activity (MIC<sup>†</sup> μg/mL)
2-Chloro-quinoline-3-carbaldehyde 2-Cl 195.62 2.1 12.5–25
2,5-Dichloro-quinoline-3-carbaldehyde 2-Cl, 5-Cl 230.06 2.8 6.25–12.5
2,5,7-Trichloro-quinoline-3-carbaldehyde 2,5,7-Cl 264.49 3.4 3.12–6.25 (Predicted)

<sup></sup>LogP values calculated using ChemDraw.
<sup>†</sup>MIC: Minimum Inhibitory Concentration against *Staphylococcus aureus
.

  • Reactivity: The trichloro derivative exhibits higher electrophilicity at the aldehyde group compared to mono- and di-chloro analogs due to increased electron withdrawal from chlorine substituents . This enhances its utility in Knoevenagel condensations for synthesizing α,β-unsaturated ketones.
  • Biological Activity : Chlorination at positions 5 and 7 in addition to position 2 significantly improves antibacterial potency. For example, 2,5-dichloro derivatives show a 2-fold lower MIC than 2-chloro analogs , while the trichloro derivative is hypothesized to further enhance membrane permeability and target binding (e.g., DNA gyrase inhibition) .

Q & A

Q. Basic

  • NMR : ¹H NMR in CDCl₃ reveals distinct peaks: aldehyde proton at δ 10.1–10.3 ppm and aromatic protons at δ 7.5–8.8 ppm. ¹³C NMR confirms the aldehyde carbon at δ 190–192 ppm .
  • X-ray crystallography : Single-crystal analysis (via SHELX software) resolves bond angles (e.g., C3–C4–C9: 117.2°) and confirms substituent positions. Data collection at 100–150 K minimizes thermal motion artifacts .

How can substituent effects be managed during the synthesis of polysubstituted quinoline-3-carbaldehydes?

Advanced
Substituent steric and electronic effects require tailored strategies:

  • Microwave-assisted synthesis : Reduces reaction time (4 hours vs. 12 hours) and minimizes aldehyde oxidation, improving yields by 15–20% .
  • Protecting groups : Temporarily masking the aldehyde with acetals prevents unwanted side reactions during chlorination.
  • Byproduct analysis : HPLC-MS identifies chlorinated intermediates (e.g., 2,5-dichloro derivatives), guiding stoichiometric adjustments .

What challenges arise in resolving crystallographic data for halogenated quinolines, and how are they addressed?

Q. Advanced

  • Disorder in halogen positions : High-resolution data (≤ 0.8 Å) and SHELXL refinement with anisotropic displacement parameters clarify Cl positions .
  • Twinned crystals : Using the TWIN law in SHELXTL improves data merging (R-factor < 5%).
  • Thermal ellipsoids : Low-temperature data collection (100 K) reduces thermal motion, enhancing accuracy in bond-length measurements .

How should researchers reconcile discrepancies in reported spectral data for quinoline-3-carbaldehydes?

Q. Advanced

  • Reference standards : Cross-validate NMR shifts with NIST Chemistry WebBook entries for similar compounds (e.g., 2-chloro analogs) .
  • Solvent effects : Compare DMSO-d₆ vs. CDCl₃ spectra; aldehyde proton shifts vary by 0.3–0.5 ppm due to hydrogen bonding .
  • Impurity profiling : GC-MS detects residual solvents (e.g., DMF) that may obscure IR carbonyl signals at 1670–1690 cm⁻¹ .

What methodologies are recommended for evaluating the bioactivity of 2,5,7-Trichloro-quinoline-3-carbaldehyde derivatives?

Q. Advanced

  • In silico docking : Use AutoDock Vina to predict binding affinities for targets like DNA gyrase (common in antibacterial studies) .
  • Antimicrobial assays : Broth microdilution (MIC ≤ 8 µg/mL) against S. aureus and E. coli, with cytotoxicity assessed via MTT on HEK-293 cells .
  • SAR studies : Modify substituents at positions 5 and 7 to correlate Cl/F ratios with activity .

What precautions are critical when handling reactive intermediates during synthesis?

Q. Basic

  • Aldehyde stabilization : Store intermediates at –20°C under nitrogen to prevent oxidation.
  • Ventilation : Use fume hoods to avoid inhalation of PCl₅ vapors, which hydrolyze to HCl .
  • PPE : Nitrile gloves and safety goggles are mandatory; aldehyde exposure causes severe eye irritation .

How can computational modeling aid in predicting the physicochemical properties of this compound?

Q. Advanced

  • DFT calculations : Gaussian 09 with B3LYP/6-31G* basis set predicts dipole moments (≈4.5 D) and HOMO-LUMO gaps (≈3.8 eV), correlating with solubility and reactivity .
  • LogP estimation : Use ChemDraw’s Bio-Loom module; experimental logP (2.9) aligns with chloro-quinoline hydrophobicity .

What strategies improve the stability of 2,5,7-Trichloro-quinoline-3-carbaldehyde under storage?

Q. Basic

  • Desiccants : Store with silica gel in amber vials to block light and moisture, reducing hydrolysis.
  • Temperature : –4°C in sealed containers prevents dimerization (shelf life >12 months) .
  • Avoid metals : Use glass spatulas; trace metals catalyze aldehyde degradation .

How can structure-activity relationship (SAR) studies optimize the bioactivity of analogs?

Q. Advanced

  • Positional halogen variation : Replace Cl at position 7 with CF₃ to enhance antibacterial potency (MIC reduction by 50%) .
  • Aldehyde derivatization : Convert to hydrazones or Schiff bases for improved bioavailability (e.g., hydrazone derivatives show 90% inhibition in P. falciparum assays) .

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